2-(3,4-Dihydroxyphenyl)acetonitrile
Overview
Description
2-(3,4-Dihydroxyphenyl)acetonitrile is an organic compound with the molecular formula C8H7NO2 It features a benzene ring substituted with two hydroxyl groups at the 3 and 4 positions and a nitrile group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)acetonitrile typically involves the reaction of a suitably substituted aromatic halide with sodium cyanide. This method is a common approach for preparing aromatic nitriles. The reaction conditions often include the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxyphenyl)acetonitrile undergoes several types of chemical reactions:
Nucleophilic Substitution: The nitrile group can be susceptible to nucleophilic substitution by strong nucleophiles, leading to the formation of new carbon-nitrogen bonds.
Oxidation: The phenolic hydroxyl groups can be oxidized by strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide in a polar aprotic solvent.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Various substituted nitriles.
Hydrolysis: 3,4-Dihydroxyphenylacetic acid.
Oxidation: Quinones or other oxidized phenolic compounds.
Scientific Research Applications
2-(3,4-Dihydroxyphenyl)acetonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroxyphenyl)acetonitrile involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxyphenyl)acetonitrile
- 2-(3,4-Dimethoxyphenyl)acetonitrile
- 2-(3,4-Dihydroxyphenyl)ethanol
- 3,4-Dihydroxyphenylacetic acid
Uniqueness
2-(3,4-Dihydroxyphenyl)acetonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDSDBYUZFMVBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447959 | |
Record name | 2-(3,4-Dihydroxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-62-1 | |
Record name | 2-(3,4-Dihydroxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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